molecular formula C10H8O2 B7788453 6-Methylchromone CAS No. 314041-54-8

6-Methylchromone

Cat. No.: B7788453
CAS No.: 314041-54-8
M. Wt: 160.17 g/mol
InChI Key: HTXQVFXXVXOLCF-UHFFFAOYSA-N
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Description

6-Methylchromone is a heterocyclic organic compound featuring a chromone ring with a methyl group in position six. It is a derivative of chromone, which is a naturally occurring phenolic compound found in various plants and fungi. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylchromone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives. For instance, the reaction of 2-hydroxyacetophenone with acetic anhydride in the presence of a base such as sodium acetate can yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using green chemistry principles. This includes methods such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media. These approaches aim to minimize waste and reduce the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: 6-Methylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromones and chromanones, which can have enhanced biological activities .

Scientific Research Applications

6-Methylchromone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylchromone involves its interaction with various molecular targets and pathways. It can inhibit the activity of enzymes involved in inflammation and oxidative stress. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

  • 6-Methoxychromone
  • 6-Fluorochromone
  • 6-Chlorochromone
  • 6-Bromochromone

Comparison: 6-Methylchromone is unique due to the presence of a methyl group at the sixth position, which can influence its chemical reactivity and biological activity. For instance, 6-Methoxychromone has an electron-donating methoxy group, while 6-Fluorochromone, 6-Chlorochromone, and 6-Bromochromone have electron-withdrawing halogens. These differences can affect their interactions with biological targets and their overall pharmacological profiles .

Properties

IUPAC Name

6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQVFXXVXOLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953444
Record name 6-Methyl-4H-1-benzopyran-4-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314041-54-8, 38445-23-7
Record name 6-Methyl-4H-1-benzopyran-4-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylchromone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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